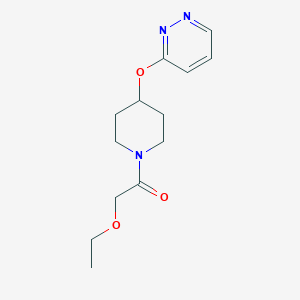

2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, also known as JNJ-10181457, is a small molecule inhibitor that has been studied for its potential therapeutic application in various diseases. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development in 2005. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Scientific Research Applications

Improving Learning and Memory Dysfunction

2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone derivatives have been investigated for their potential to improve learning and memory dysfunction. Research on derivatives such as 2-[1-(4-Methylpiperazine)]-2-[1-(2-Pyridine)Ethoxy]ethyl and 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone showed significant efficacy in enhancing learning and memory in mice models. These compounds were found to reduce error frequency and prolong latency in darkness avoidance tests, and shorten arrival time in water maze tests, indicating their potential in improving cognitive functions (Zhang Hong-ying, 2012).

Antimicrobial Activity

The synthesis of new pyridine derivatives, including those related to 2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These findings suggest the utility of such compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance efficacy (Patel, Agravat, & Shaikh, 2011).

Analgesic and Antiparkinsonian Activities

Derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine have displayed promising analgesic and antiparkinsonian activities. These compounds, by virtue of their structural diversity, have been compared favorably to standard drugs such as Valdecoxib® and Benzatropine®, suggesting their potential in treating pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).

Hydrogen-bonding Patterns in Enaminones

The study of hydrogen-bonding patterns in enaminones, including derivatives similar to 2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, reveals significant insights into their structural properties. These patterns play a crucial role in determining the stability and reactivity of such compounds, influencing their potential applications in medicinal chemistry and material science (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis of Zwitterionic Pyridazine Derivatives

The synthesis of zwitterionic pyridazine derivatives from compounds including ethyl 2-piperidine-carboxylate demonstrates innovative approaches to creating heterocyclic compounds with unique properties. Such compounds have applications in various fields, including pharmaceuticals and materials science, due to their unique chemical behavior (Yamazaki, Nagata, Nohara, & Urano, 1971).

properties

IUPAC Name |

2-ethoxy-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-2-18-10-13(17)16-8-5-11(6-9-16)19-12-4-3-7-14-15-12/h3-4,7,11H,2,5-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAIOYLOUOCFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)OC2=NN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2692549.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)

![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2692553.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2692561.png)

![Methyl (3S,4S)-4-phenyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-3-carboxylate](/img/structure/B2692562.png)

![6-[5-(3-Fluoro-4-methylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692563.png)